N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide
Overview
Description
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide is a synthetic organic compound characterized by the presence of an adamantane moiety linked to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide typically involves the reaction of 1-adamantanol with 2-bromoethylamine to form the intermediate N-(2-(1-adamantyloxy)ethyl)amine. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable methods such as continuous flow reactors. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as bromine or chloromethane under acidic conditions.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The benzamide structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1-adamantyloxy)ethyl)-N-methyl-4-nitrobenzamide
- N-(2-(4-methoxyphenoxy)ethyl)-2-nitrobenzamide
- N-(2-(dimethylamino)ethyl)-4-nitrobenzamide
Uniqueness
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide stands out due to its specific combination of the adamantane moiety and benzamide structure, which imparts unique chemical and biological properties. This combination enhances its stability, binding affinity, and potential therapeutic applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-15-3-5-19(6-4-15)20(23)22(2)7-8-24-21-12-16-9-17(13-21)11-18(10-16)14-21/h3-6,16-18H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYAJLBSRCMWIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CCOC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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